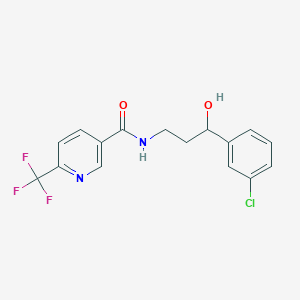

(4-benzylpiperazin-1-yl)(2-(4-chlorophenyl)-2H-tetrazol-5-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. It may also include its appearance (color, state of matter under standard conditions) and odor.

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction.Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity.Scientific Research Applications

1. Antimicrobial and Anticancer Activities

- Summary of Application : A series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives were synthesized and evaluated for their in vitro antimicrobial and anticancer activities .

- Methods of Application : The compounds were synthesized and their chemical structures were confirmed by physicochemical and spectral characteristics. They were then evaluated for their in vitro antimicrobial (tube dilution technique) and anticancer (MTT assay) activities .

- Results or Outcomes : The antimicrobial results indicated that compounds 3, 8, 11, and 12 displayed significant antimicrobial activity, comparable to the standards drugs (ciprofloxacin and fluconazole). The anticancer activity results indicated that compound 5 had good anticancer activity among the synthesized compounds, but was less active than the standard drugs (5-fluorouracil and tomudex) .

2. Antifungal Activities

- Summary of Application : A new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents .

- Methods of Application : The compounds were synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .

- Results or Outcomes : The structures of the new compounds were confirmed by elemental analyses, 1H-NMR, 13C-NMR, and ESI-HRMS spectral data. The antitumor, antibacterial, and antifungal activity of the newly synthesized compounds was evaluated .

3. Molecular Docking

- Summary of Application : Molecular docking is a method used in computational chemistry to predict the orientation of one molecule to a second when bound to each other to form a stable complex .

- Methods of Application : In this study, a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives were synthesized and their structures were confirmed by physicochemical and spectral characteristics. The compounds were then evaluated for their in vitro antimicrobial and anticancer activities along with a molecular docking study .

- Results or Outcomes : The molecular docking study demonstrated that compounds 5 and 7 displayed good docking scores with better anticancer potency within the binding pocket. These compounds may be used as a lead for rational drug designing for anticancer molecules .

4. Antitumor Activity

- Summary of Application : A new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antitumor agents .

- Methods of Application : The compounds were synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .

- Results or Outcomes : The structures of the new compounds were confirmed by elemental analyses, 1H-NMR, 13C-NMR, and ESI-HRMS spectral data. The antitumor activity of the newly synthesized compounds was evaluated .

5. Antimicrobial Activity

- Summary of Application : A series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives was synthesized and evaluated for their in vitro antimicrobial activities .

- Methods of Application : The compounds were synthesized and their chemical structures were confirmed by physicochemical and spectral characteristics. They were then evaluated for their in vitro antimicrobial activities using the tube dilution technique .

- Results or Outcomes : The antimicrobial results indicated that compounds 3, 8, 11, and 12 displayed significant antimicrobial activity, comparable to the standards drugs (ciprofloxacin and fluconazole) .

6. Antitumor and Antifungal Activity

- Summary of Application : A new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antitumor and antifungal agents .

- Methods of Application : The compounds were synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .

- Results or Outcomes : The structures of the new compounds were confirmed by elemental analyses, 1H-NMR, 13C-NMR, and ESI-HRMS spectral data. The antitumor and antifungal activity of the newly synthesized compounds was evaluated .

Safety And Hazards

This involves understanding the risks associated with handling and disposing of the compound. It includes its toxicity, flammability, and environmental impact.

Future Directions

This involves predicting or suggesting future research directions. It could include potential applications of the compound, or ways to improve its synthesis or properties.

I hope this helps! If you have a different compound or a more specific question, feel free to ask!

properties

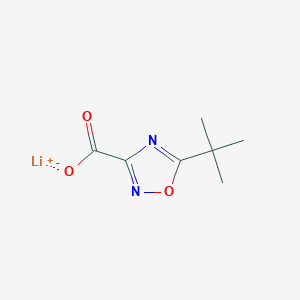

IUPAC Name |

(4-benzylpiperazin-1-yl)-[2-(4-chlorophenyl)tetrazol-5-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN6O/c20-16-6-8-17(9-7-16)26-22-18(21-23-26)19(27)25-12-10-24(11-13-25)14-15-4-2-1-3-5-15/h1-9H,10-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXYYIPKICDBVQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-benzylpiperazin-1-yl)(2-(4-chlorophenyl)-2H-tetrazol-5-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethyl-5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2691149.png)

amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2691150.png)

![2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2691151.png)

![1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methylpropyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2691152.png)

![2-[(3-Chlorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2691153.png)

![1,3-dimethyl-7-(thiophen-2-yl)-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2691156.png)

![2-amino-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B2691162.png)